1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline
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Overview
Description
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a triazole ring with a quinoxaline moiety, and a 4-chlorophenyl group attached to the triazole ring. The presence of these functional groups imparts a range of biological activities to the compound, making it a valuable target for drug development.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-A]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the desired triazoloquinoxaline structure.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group attached to the phenyl ring.
Oxidation and Reduction: The triazole and quinoxaline rings can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The formation of the triazoloquinoxaline structure itself is a result of cyclization reactions.
Common reagents used in these reactions include thiourea, various amines, and triazole-2-thiol . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline has a wide range of scientific research applications:
Antiviral and Antimicrobial Activities: The compound has been shown to exhibit significant antiviral and antimicrobial activities. It has been tested against various pathogenic organisms and has demonstrated efficacy in inhibiting their growth.
Anticancer Research: The compound and its derivatives have been evaluated for their anticancer properties.
DNA Intercalation: Some derivatives of the compound have been designed to intercalate with DNA, making them potential candidates for anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.
Inhibition of Kinases: Certain derivatives of the compound have been shown to inhibit kinases such as VEGFR-2, which play a crucial role in cancer cell proliferation and angiogenesis.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds based on its structure and biological activities:
[1,2,4]Triazolo[4,3-A]quinoxaline Derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and quinoxaline rings.
Imiquimod: This compound, used in topical therapy for skin cancers, has a similar imidazoquinoxaline structure.
The uniqueness of this compound lies in its combination of a triazole ring with a quinoxaline moiety and a 4-chlorophenyl group, which imparts a range of biological activities that are valuable for drug development.
Properties
CAS No. |
478189-64-9 |
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Molecular Formula |
C15H9ClN4 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C15H9ClN4/c16-11-7-5-10(6-8-11)15-19-18-14-9-17-12-3-1-2-4-13(12)20(14)15/h1-9H |
InChI Key |
GPCOJJLGPHPFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=C(N23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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